Ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate
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Overview
Description
Ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with a hydroxyphenyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with ethyl chloroformate to yield the final ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of 3-(3-oxophenyl)-1-methylpiperidine-3-carboxylate.
Reduction: Formation of 3-(3-hydroxyphenyl)-1-methylpiperidine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepanium
- 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Uniqueness
Ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate is unique due to its specific structural features, such as the combination of a hydroxyphenyl group and a piperidine ring with an ethyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
88191-03-1 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 3-(3-hydroxyphenyl)-1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-3-19-14(18)15(8-5-9-16(2)11-15)12-6-4-7-13(17)10-12/h4,6-7,10,17H,3,5,8-9,11H2,1-2H3 |
InChI Key |
JQWJURUWHODLOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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